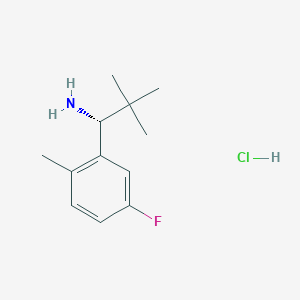![molecular formula C9H11NOS B13051771 (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound with a unique structure that includes a benzo[b]furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzo[b]furan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic conditions to form the benzo[b]furan ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. Finally, the amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[b]furan ring can be reduced under hydrogenation conditions to form a dihydrobenzo[b]furan derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzo[b]furan derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b]furan: Lacks the methylthio and amine groups.
5-Methylthio-2,3-dihydrobenzo[b]furan: Lacks the amine group.
2,3-Dihydrobenzo[b]furan-3-ylamine: Lacks the methylthio group.
Uniqueness
(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the methylthio and amine groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
(3S)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
Clave InChI |
MFTLVWUVBPVWOG-MRVPVSSYSA-N |
SMILES isomérico |
CSC1=CC2=C(C=C1)OC[C@H]2N |
SMILES canónico |
CSC1=CC2=C(C=C1)OCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)








